molecular formula C15H14BrNO B8283964 2-(3-bromophenyl)-N-methyl-N-phenylacetamide

2-(3-bromophenyl)-N-methyl-N-phenylacetamide

Cat. No. B8283964
M. Wt: 304.18 g/mol
InChI Key: MFDJUAPJTGLALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromophenyl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenyl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-bromophenyl)-N-methyl-N-phenylacetamide

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C15H14BrNO/c1-17(14-8-3-2-4-9-14)15(18)11-12-6-5-7-13(16)10-12/h2-10H,11H2,1H3

InChI Key

MFDJUAPJTGLALA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 g (28 mmol) of (3-bromophenyl)acetic acid in 50 ml of dichloromethane are introduced into a three-necked flask under a stream of nitrogen. At 0° C., 2.7 ml (28 mmol) of oxalyl chloride are added dropwise and the mixture is then stirred at room temperature for 18 hours. The reaction medium is evaporated to dryness and the residue is placed in 10 ml of tetrahydrofuran and added dropwise to a mixture of 3.2 g (28 mmol) of N-methylaniline, 50 ml of tetrahydrofuran and 4.6 ml (33 mmol) of triethylamine. The reaction medium is stirred at room temperature overnight, immersed in water and extracted with ethyl acetate. After separation of the phases once settling has taken place, the organic phase is dried over magnesium sulfate, filtered and evaporated. 5.7 g (67%) of the desired product, with a melting point of 60° C., are obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.